diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate
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Overview
Description
Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This specific compound is characterized by the presence of two ester groups at positions 2 and 4, and a cyclopropyl group at position 5 of the pyrrole ring. The molecular formula of this compound is C13H17NO4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of diethyl 2,4-dioxo-1,3-dioxolane-5-carboxylate with cyclopropylamine in the presence of a base can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as esterification, cyclization, and purification through techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the ester groups into alcohols or other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrrole ring or ester groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2,4-dicarboxylic acid derivatives, while reduction can produce this compound alcohols .
Scientific Research Applications
Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
- Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate
- Diethyl 1H-pyrrole-2,4-dicarboxylate
- Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Comparison: Diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate is unique due to the presence of the cyclopropyl group at position 5, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological activities .
Properties
Molecular Formula |
C13H17NO4 |
---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
diethyl 5-cyclopropyl-1H-pyrrole-2,4-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-3-17-12(15)9-7-10(13(16)18-4-2)14-11(9)8-5-6-8/h7-8,14H,3-6H2,1-2H3 |
InChI Key |
MMBSCDANROPLOU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N1)C2CC2)C(=O)OCC |
Origin of Product |
United States |
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